4-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Description
The compound 4-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide features a thiazolidinone core with a 4-bromobenzamide substituent and a 4-fluorophenylmethylidene group at the 5-position. Its Z-configuration ensures distinct electronic and steric properties. The compound’s synthesis typically involves cyclization reactions of thiosemicarbazides or alkylation of triazole precursors, characterized by NMR, IR, and mass spectroscopy .
Properties
IUPAC Name |
4-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrFN2O2S2/c18-12-5-3-11(4-6-12)15(22)20-21-16(23)14(25-17(21)24)9-10-1-7-13(19)8-2-10/h1-9H,(H,20,22)/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKWUEPTXMSQSJ-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrFN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a synthetic compound that belongs to the thiazolidinone class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H13BrF N3O2S |
| Molecular Weight | 396.26 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The thiazolidinone ring structure is known to inhibit enzymes involved in various metabolic pathways. For instance, it may act as a competitive inhibitor for certain kinases or proteases.
- Antioxidant Properties : Some studies suggest that thiazolidinones exhibit antioxidant activity, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. A study demonstrated that thiazolidinones could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The antimicrobial properties of thiazolidinones have also been explored. Compounds in this class have shown activity against various bacterial strains, making them potential candidates for developing new antibiotics .
Case Studies
- Case Study 1 : A study on a related thiazolidinone showed significant cytotoxic effects on human breast cancer cells (MCF7) with an IC50 value indicating effective concentration for inducing cell death .
- Case Study 2 : Another investigation highlighted the compound's ability to inhibit bacterial growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of thiazolidinones, revealing that modifications on the phenyl rings significantly affect their biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Increased anticancer potency |
| Fluoro Group | Enhanced antimicrobial efficacy |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and their implications:
Key Observations :
- Bioisosteric Replacements: Replacement of the thiazolidinone core with imidazolidinone (as in ) reduces ring strain but may alter tautomerism .
- Solubility : Hydroxyl groups (e.g., ) improve aqueous solubility via hydrogen bonding, whereas lipophilic groups (e.g., pyrazolyl in ) enhance membrane permeability.
Spectroscopic and Tautomeric Comparisons
- IR Spectroscopy: The target compound’s C=S and C=O stretches (1243–1258 cm⁻¹ and 1663–1682 cm⁻¹, respectively) align with thiazolidinone derivatives . Absence of νS-H (~2500–2600 cm⁻¹) in tautomeric forms confirms thione dominance, as seen in triazole-thiones .
- NMR :
- The Z-configuration is confirmed by coupling constants in ¹H-NMR (e.g., J = 12–14 Hz for exocyclic double bonds) .
Preparation Methods
Step 1: Synthesis of 4-Phenyl-3-Thiosemicarbazone Intermediate
The reaction begins with 4-phenylthiosemicarbazide (2 ), synthesized from phenyl isothiocyanate (1 ) and hydrazine hydrate in ethanol. Condensation with 4-fluorobenzaldehyde (3 ) in ethanol under acidic conditions (acetic acid, 85°C, 1–3 h) yields 4-phenyl-3-(4-fluorobenzylidene)thiosemicarbazone (4 ).
Reaction Conditions:
Step 2: Thiazolidinone Ring Formation
Cyclization of 4 with ethyl 2-bromoacetate in ethanol containing sodium acetate generates the 4-thiazolidinone core (5 ). The reaction proceeds via S-alkylation followed by ethanol elimination.
Reaction Conditions:
Step 4: Benzamide Functionalization
Acylation of the thiazolidinone’s N-3 position with 4-bromobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base yields the final product.
Reaction Conditions:
Route 2: One-Pot Multi-Component Synthesis
A green chemistry approach combines 4-fluorobenzaldehyde, thioglycolic acid, and 4-bromobenzamide precursors in a single pot. Vanadyl sulfate (VOSO₄) catalyzes the reaction under ultrasonic irradiation.
Reaction Conditions:
Route 3: Solid-Phase Synthesis Using Polymer-Supported Reagents
Immobilized reagents (e.g., polystyrene-bound thiourea) enable stepwise assembly under microwave irradiation, enhancing reaction efficiency.
Reaction Conditions:
-
Support: Polystyrene-bound thiourea
-
Microwave Power: 200 W
-
Solvent: PEG-400
-
Temperature: 120°C, 20 min
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Reaction Time | 18–24 h | 2 h | 20 min |
| Yield | 60–85% | 78–88% | 82–90% |
| Catalyst | NaOAc | VOSO₄ | Polystyrene |
| Purification | Recrystallization | Column Chromatography | Filtration |
| Scale-Up Feasibility | Moderate | High | High |
Route 2 offers superior yields and shorter reaction times, while Route 3 is optimal for rapid, solvent-free synthesis.
Characterization and Validation
Spectroscopic Data
Purity Assessment
Challenges and Optimization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
